Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate: is a heterocyclic compound that features a bromine atom and a carboxylate ester group attached to an imidazo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Imidazo[1,2-a]pyrazine: The synthesis typically begins with the bromination of imidazo[1,2-a]pyrazine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Major Products:
Scientific Research Applications
Chemistry:
Building Blocks: Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Drug Development: The compound’s core structure is found in various bioactive molecules, making it a valuable scaffold in medicinal chemistry for the development of new drugs.
Industry:
Mechanism of Action
The mechanism of action for compounds containing the imidazo[1,2-a]pyrazine core often involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom and carboxylate ester group can influence the compound’s binding affinity and specificity. Detailed studies on the molecular targets and pathways are necessary to fully elucidate the mechanism of action .
Comparison with Similar Compounds
Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
6-Bromoimidazo[1,2-a]pyrazine: Lacks the carboxylate ester group, making it less versatile in certain synthetic applications.
Uniqueness: Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate is unique due to the presence of both a bromine atom and a carboxylate ester group, which allows for a wide range of chemical modifications and applications in various fields .
Properties
Molecular Formula |
C8H6BrN3O2 |
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Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-3-12-4-6(9)10-2-7(12)11-5/h2-4H,1H3 |
InChI Key |
YIJWPONACNHRCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=CC2=N1)Br |
Origin of Product |
United States |
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